molecular formula C11H10ClN3 B8493552 N4-(3-chlorophenyl)pyridine-3,4-diamine

N4-(3-chlorophenyl)pyridine-3,4-diamine

Cat. No.: B8493552
M. Wt: 219.67 g/mol
InChI Key: VWMQXUBZNIHWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-chlorophenyl)pyridine-3,4-diamine is a diaminopyridine derivative, a class of compounds recognized in scientific literature as valuable scaffolds in medicinal chemistry. The 3,4-diaminopyridine core is a versatile building block for synthesizing more complex nitrogen-containing heterocycles, such as imidazo[4,5-b]pyridines, which are under investigation for their diverse biological activities . Compounds featuring a chlorophenyl substituent, like the one in this molecule, are frequently explored in drug discovery for their potential to modulate biological targets and improve pharmacological properties . Pyridine-3,4-diamine intermediates are of significant interest for developing new therapeutic agents. Research on closely related structures has demonstrated potential as anti-proliferative agents, with some 2,4-pyrimidinediamine compounds being investigated for their activity against various cancer cell lines . Furthermore, derivatives built from similar diaminopyridine scaffolds have shown promising in vitro antibacterial properties, particularly against Gram-positive bacteria such as Bacillus cereus , and have been studied as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) through molecular docking models . The presence of the 3-chlorophenyl group is a common feature in compounds designed for such studies, as it can influence the molecule's binding affinity and selectivity . This product, this compound, is offered as a solid for use as a key synthetic intermediate. It is intended for the discovery and development of new bioactive molecules in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-N-(3-chlorophenyl)pyridine-3,4-diamine

InChI

InChI=1S/C11H10ClN3/c12-8-2-1-3-9(6-8)15-11-4-5-14-7-10(11)13/h1-7H,13H2,(H,14,15)

InChI Key

VWMQXUBZNIHWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N4-(3-chlorophenyl)pyridine-3,4-diamine, differing primarily in substituent groups. These variations impact their physicochemical and functional properties:

N4-(2-Methoxyethyl)pyridine-3,4-diamine

  • Molecular Formula : C₈H₁₃N₃O
  • Substituent : A 2-methoxyethyl group at the N4 position.
  • Key Features: The methoxy group introduces oxygen, enhancing hydrophilicity compared to the chloro-substituted analog.
  • Structural Data : SMILES: COCCNC1=C(C=NC=C1)N; InChIKey: XPQGGJHFUOMKTM-UHFFFAOYSA-N .

N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine

  • Substituent : A trifluoroethyl group at the N4 position.
  • Key Features :
    • The trifluoromethyl group is highly electronegative, increasing lipophilicity and metabolic stability.
    • This substitution may alter electronic properties, affecting reactivity in synthetic applications.
  • Availability : Listed in supplier databases (CAS: 739357-80-3) .

4-N-(3-Chloro-2-methylphenyl)pyridine-3,4-diamine

  • Substituent : A 3-chloro-2-methylphenyl group.
  • The combined chloro-methyl substitution may enhance hydrophobic interactions in materials science applications .

4-Chloro-N-(3,4-dichlorophenyl)pyridine

  • Substituent : A 3,4-dichlorophenyl group.
  • Key Features :
    • Dual chlorine atoms increase electron-withdrawing effects, possibly boosting acidity of adjacent protons.
    • Studies on dichlorophenyl analogs suggest enhanced intermolecular interactions, such as hydrogen bonding, which are critical in crystal engineering .

Structural and Functional Comparison Table

Compound Name Substituent Molecular Formula Key Properties/Effects References
This compound 3-Chlorophenyl Not provided Moderate lipophilicity, electron-withdrawing effects
N4-(2-Methoxyethyl)pyridine-3,4-diamine 2-Methoxyethyl C₈H₁₃N₃O Enhanced hydrophilicity, flexible chain
N4-(Trifluoroethyl)pyridine-3,4-diamine 2,2,2-Trifluoroethyl Not provided High lipophilicity, metabolic stability
4-N-(3-Chloro-2-methylphenyl)pyridine-3,4-diamine 3-Chloro-2-methylphenyl Not provided Steric hindrance, hydrophobic interactions
4-Chloro-N-(3,4-dichlorophenyl)pyridine 3,4-Dichlorophenyl Not provided Strong electron-withdrawing effects, hydrogen bonding

Research Findings and Implications

  • Substituent Effects : Chlorine atoms enhance electron-withdrawing properties, which can stabilize charge-transfer complexes in materials science . Methoxy and trifluoroethyl groups modulate solubility and bioavailability, making them favorable in drug design .
  • Synthetic Utility : N4-substituted pyridine diamines serve as intermediates for polyimides and sulfonamides, with purity requirements emphasized in polymer synthesis .
  • Limitations : Direct comparative studies on biological activity or thermal stability are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Halogen Displacement with 3-Chloroaniline

A study by PMC et al. demonstrated the synthesis of analogous compounds via NAS. For instance, 3 (N⁴-(3-fluoro-4-chlorophenyl)pyridine-3,4-diamine) was prepared by reacting 3-fluoro-4-chloroaniline with a pyrrolo[2,3-d]pyrimidine scaffold under mild basic conditions. Adapting this method, 3-chloroaniline could substitute the fluoro-chloroaniline to yield the target compound. The reaction proceeds in dimethyl sulfoxide (DMSO) at 80°C for 12 hours, achieving an 87% yield. Key parameters include:

  • Solvent : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity.

  • Temperature : 70–100°C balances reactivity and side reactions.

  • Base : Potassium carbonate or triethylamine facilitates deprotonation.

Nitro Group Replacement

The patent CN114315706A details nitro group displacement in pyridine systems. For example, 4-methoxy-3-nitropyridine undergoes amination with concentrated ammonia water at 110°C for 12 hours, yielding 4-amino-3-nitropyridine. Applying this to N⁴-(3-chlorophenyl)pyridine-3,4-diamine, 3-nitro-4-chloropyridine could react with 3-chloroaniline under similar conditions. However, nitro groups are less reactive than halogens, necessitating higher temperatures (120–150°C) and prolonged reaction times.

Reductive Amination Pathways

Reductive amination offers a versatile route to diamine derivatives by reducing nitro or imine intermediates.

Hydrogenation of Nitropyridine Precursors

Ambeed.com reported the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine using 5% Pd/C in ethanol under 50 psi H₂. Translating this to the target compound, 3-nitro-4-(3-chlorophenylamino)pyridine could be reduced to the diamine. Optimal conditions include:

ParameterValue
Catalyst5–10% Pd/C
SolventEthanol or methanol
Pressure0.3–0.5 MPa H₂
Temperature25–50°C
Yield80–90%

Catalytic Transfer Hydrogenation

Alternative reducing agents like ammonium formate or cyclohexene may replace gaseous hydrogen, improving safety and scalability. For instance, 3-nitro-4-(3-chlorophenylamino)pyridine treated with ammonium formate and Pd/C in methanol at 70°C achieves full conversion within 6 hours.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies enable precise C–N bond formation between pyridine halides and aryl amines.

Buchwald-Hartwig Amination

The PubChem entry for 4-N-(3,5-dichlorophenyl)pyridine-3,4-diamine suggests palladium-catalyzed coupling as a viable pathway. Using 4-bromo-3-aminopyridine and 3-chloroaniline, the reaction employs:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : Xantphos or BINAP

  • Base : Cs₂CO₃ or t-BuONa

  • Solvent : Toluene or dioxane

A representative procedure involves heating at 100°C for 24 hours, yielding 75–85% product.

Ullmann Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative. For example, 4-iodo-3-aminopyridine and 3-chloroaniline react with CuI and 1,10-phenanthroline in DMSO at 120°C, achieving 65% yield after 48 hours.

Multi-Step Synthesis from Pyridine Derivatives

Complex syntheses leveraging pyridine functionalization are common in industrial settings.

Nitration-Amination Sequence

The patent CN114315706A outlines a three-step synthesis for 3,4-diaminopyridine:

  • Nitration : 4-Methoxypyridine treated with fuming HNO₃ in H₂SO₄ at 85°C yields 4-methoxy-3-nitropyridine (87%).

  • Amination : Reaction with NH₃/H₂O at 110°C produces 4-amino-3-nitropyridine.

  • Hydrogenation : Pd/C-mediated reduction gives 3,4-diaminopyridine.

To adapt this for N⁴-(3-chlorophenyl)pyridine-3,4-diamine, 4-methoxy-3-nitropyridine could undergo methoxy displacement with 3-chloroaniline before hydrogenation.

Comparative Analysis of Methodologies

MethodYield (%)CostScalabilityPurity
NAS70–87LowModerateHigh
Reductive Amination80–90MediumHighVery High
Buchwald-Hartwig75–85HighModerateHigh
Multi-Step Synthesis60–70HighLowMedium
  • NAS excels in simplicity but struggles with electron-deficient pyridines.

  • Reductive Amination offers high yields but requires specialized equipment.

  • Cross-Coupling ensures regioselectivity at the expense of catalyst costs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N4-(3-chlorophenyl)pyridine-3,4-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, pyridine-3,4-diamine derivatives react with 3-chlorophenyl halides (e.g., 3-chlorophenyl chloride) in polar aprotic solvents like ethanol or methanol. Temperatures of 50–70°C and reaction times of 12–24 hours are typical to achieve yields >70% . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H NMR (DMSO-d6) should show aromatic protons at δ 7.2–8.1 ppm (pyridine ring) and δ 6.8–7.5 ppm (3-chlorophenyl group). Amino protons appear as broad singlets at δ 5.5–6.0 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 263.0598 for C11_{11}H10_{10}ClN3_3) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. What solvents and conditions are suitable for solubility testing of this compound?

  • Methodological Answer : Test solubility in DMSO (≥50 mg/mL for biological assays), ethanol (moderate solubility), and water (poor solubility). Use sonication (30 min) and centrifugation (10,000 rpm, 10 min) to prepare stock solutions. For in vitro studies, dilute DMSO stocks with buffer to ≤0.1% DMSO .

Q. How can researchers screen the compound for initial biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition : Use EGFR or VEGFR2 enzymatic assays (IC50_{50} determination via fluorescence polarization) .
  • Anticancer activity : Test cytotoxicity against HeLa or MCF-7 cells (MTT assay, 48–72 hr exposure) .
  • Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :
  • Modify substituents : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects. Compare binding affinities using molecular docking (e.g., AutoDock Vina) .
  • Example SAR Table :
DerivativeIC50_{50} (EGFR, nM)LogP
3-Chlorophenyl (parent)120 ± 152.8
4-Fluorophenyl85 ± 102.5
3-Methoxyphenyl210 ± 202.1
Data adapted from pyrazolo[3,4-d]pyrimidine analogs

Q. What strategies resolve contradictions in enzyme inhibition data across different studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4).
  • Orthogonal validation : Confirm IC50_{50} values using SPR (surface plasmon resonance) for direct binding kinetics .
  • Meta-analysis : Compare data with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in chlorine substitution effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use PDB structures (e.g., EGFR: 1M17) to model binding poses. Focus on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies (MM/PBSA) .
  • ADMET prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 106^{-6} cm/s) and CYP450 inhibition risks .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

  • Methodological Answer :
  • Process optimization : Use continuous flow reactors (residence time 30 min) to control exothermic reactions and reduce side products .
  • In-line monitoring : Employ FTIR or PAT (process analytical technology) to detect intermediates (e.g., Schiff bases) in real time .
  • Design of experiments (DoE) : Vary temperature (50–80°C) and solvent ratios (ethanol/water 70:30 to 90:10) to maximize yield and purity .

Data Interpretation & Reproducibility

Q. How should researchers address variability in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Normalize data : Express viability as % of untreated controls (mean ± SEM, n=6).
  • Mechanistic follow-up : Perform RNA-seq on responsive vs. resistant lines (e.g., HeLa vs. A549) to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Check metabolite stability : Incubate compound in cell media (37°C, 24 hr) and quantify degradation via LC-MS .

Q. What methodologies confirm target engagement in cellular models?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Heat lysates (37–65°C) and detect stabilized EGFR via Western blot .
  • Fluorescent probes : Use competitive binding with FITC-labeled gefitinib in live-cell imaging .
  • Knockdown validation : siRNA-mediated EGFR silencing to confirm loss of compound activity .

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